- An efficient and practical synthesis of ropivacaine hydrochloride under ultrasound irradiationLatin American Journal of Pharmacy, 2013, 32(8), 1258-1262,
Cas no 96-88-8 (Mepivacaine)

Mepivacaine structure
Nome del prodotto:Mepivacaine
Mepivacaine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide
- 2-Piperidinecarboxamide,N-(2,6-dimethylphenyl)-1-methyl-
- Mepivacaine
- Carbocaine
- DL-Mepivacaine
- Scandicain
- Scandicaine
- Mepivacaina
- Mepivacainum
- Mepicaine
- Polocaine
- Mepivicaine
- Mepivacainum [INN-Latin]
- Mepivacaina [INN-Spanish]
- (+-)-1-Methyl-2',6'-pipecoloxylidide
- Mepivacaine [INN:BAN]
- N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide
- 1-METHYL-2',6'-PIPECOLOXYLIDIDE
- 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-
- N-Methyl-2-pipecolic acid, 2,6-xylidide
- 2',6'-Pipec
- 2′,6′-Pipecoloxylidide, 1-methyl- (6CI, 8CI)
- N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide (ACI)
- (±)-Mepivacaine
- 1-Methyl-2′,6′-pipecoloxylidide
- DL
- APF 135
- Carbocain
- Carbocaine-V
- MepiSV
- MeSH ID: D008619
- Scandinibsa
- Tevacaine
- BSPBio_003297
- Scandicane
- DTXCID803259
- NCGC00018284-06
- AB00053769_13
- KBio1_001914
- MEPIVACAINE [VANDF]
- EN300-7359348
- KBio2_004528
- 2',6'-Pipecoloxylidide, 1-methyl-
- Spectrum3_001629
- Mepivacaine, 1mg/ml in Methanol
- Carboplyin Dental
- BRD-A03216249-003-12-8
- Mepivacaina (INN-Spanish)
- SBI-0052814.P002
- Spectrum2_001656
- AKOS015889304
- KBio3_002517
- Mepivacainum (INN-Latin)
- s5392
- DivK1c_006970
- EINECS 202-543-0
- BDBM50417964
- (.+/-.)-Mepivacaine
- N-Methylhexahydro-2-picolinic acid, 2,6-dimethylanilide
- HY-B0517
- SCHEMBL25314
- (+/-)-Mepivacaine
- Epitope ID:122686
- Carboplyin Dental (TN)
- BRD-A03216249-003-23-5
- KBioGR_001092
- CHEBI:6759
- DB-343491
- Q416760
- MEPIVACAINE [WHO-DD]
- GTPL7224
- N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboximidic acid
- SpecPlus_000874
- N-Methyl-2-pipecolic acid, 2,6-dimethylanilide
- KBioSS_001960
- N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide #
- Q-100290
- N01BB03
- DB00961
- DTXSID9023259
- NCGC00018284-05
- Mepivacaine (INN)
- (.+/-.)-1-Methyl-2',6'-pipecoloxylidide
- C07528
- BRD-A03216249-003-02-9
- NCGC00018284-03
- AB00053769_12
- (+/-)-1-METHYL-2',6'-PIPECOLOXYLIDIDE
- Spectrum_001480
- HMS3886E04
- MLS006011662
- AC-9857
- 2-PIPERIDINECARBOXAMIDE, N-(2,6-DIMETHYLPHENYL)-1-METHYL-, (+/-)-
- D08181
- FS-3679
- CCG-266926
- KBio2_007096
- NS00000534
- Mepihexal
- N-(2 pound not6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide
- CS-0009492
- KBio2_001960
- Spectrum5_001354
- 5-22-01-00223 (Beilstein Handbook Reference)
- UNII-B6E06QE59J
- CHEMBL1087
- MEPIVACAINE [MI]
- NCGC00089774-02
- BRD-A03216249-003-24-3
- NCGC00018284-02
- SMR004703413
- APF-135
- S-Ropivacaine Mesylate
- Spectrum4_000596
- SPBio_001811
- MEPIVACAINE [INN]
- Z1741980843
- B6E06QE59J
- 22801-44-1
- 96-88-8
- MFCD00243006
- BRN 0211230
-
- MDL: MFCD00243006
- Inchi: 1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)
- Chiave InChI: INWLQCZOYSRPNW-UHFFFAOYSA-N
- Sorrisi: O=C(C1CCCCN1C)NC1C(C)=CC=CC=1C
Proprietà calcolate
- Massa esatta: 246.173213330g/mol
- Massa monoisotopica: 246.173213330g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 282
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 32.299
- XLogP3: 1.9
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 0.9978 (rough estimate)
- Punto di fusione: 150-151°
- Punto di ebollizione: 389.35°C (rough estimate)
- Indice di rifrazione: 1.6280 (estimate)
- LogP: 2.2
Mepivacaine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | M225078-100mg |
Mepivacaine |
96-88-8 | 100mg |
$ 59.00 | 2023-09-07 | ||
ChemScence | CS-0009492-500mg |
Mepivacaine |
96-88-8 | ≥98.0% | 500mg |
$80.0 | 2022-04-26 | |
TRC | M225078-500mg |
Mepivacaine |
96-88-8 | 500mg |
$ 75.00 | 2023-04-15 | ||
Enamine | EN300-7359348-0.5g |
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |
96-88-8 | 90% | 0.5g |
$23.0 | 2023-07-07 | |
S e l l e c k ZHONG GUO | S5392-25mg |
Mepivacaine |
96-88-8 | 98% | 25mg |
¥794.84 | 2023-09-15 | |
Enamine | EN300-7359348-25.0g |
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |
96-88-8 | 90% | 25.0g |
$124.0 | 2023-07-07 | |
Enamine | EN300-7359348-0.05g |
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |
96-88-8 | 90% | 0.05g |
$20.0 | 2023-07-07 | |
Enamine | EN300-7359348-5.0g |
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |
96-88-8 | 90% | 5.0g |
$35.0 | 2023-07-07 | |
abcr | AB443302-1 g |
N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide, 95%; . |
96-88-8 | 95% | 1g |
€51.80 | 2022-03-02 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80159-5mg |
Mepivacaine |
96-88-8 | 98.0% | 5mg |
¥100 | 2021-05-07 |
Mepivacaine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 70 °C
Riferimento
- Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination StrategyEuropean Journal of Organic Chemistry, 2017, 2017(44), 6511-6517,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Kinetics of one-step mepivacaine synthesis on polymers containing Pd-nanoparticlesPharmaceutical Chemistry Journal, 2019, 52(10), 865-867,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Riferimento
- Optical isomers of mepivacaine and bupivacaineJournal of Medicinal Chemistry, 1971, 14(9), 891-2,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Flow Chemistry Supporting Access to Drugs in Developing CountriesTopics in Medicinal Chemistry, 2021, 38, 391-419,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Preparation of lidocaine, bipuvacaine, mepivacaine, trimecaine, and pyromecaine by reductive acylation on palladium catalystsPharmaceutical Chemistry Journal, 2008, 42(6), 357-359,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Oxygen ; 42 h, rt
1.2 Solvents: Methanol ; 12 h, 60 °C
1.2 Solvents: Methanol ; 12 h, 60 °C
Riferimento
- Radical Fixation of Functionalized Carbon Resources: α-sp3C-H Carbamoylation of Tertiary Amines with Aryl IsocyanatesOrganic Letters, 2007, 9(24), 5115-5118,
Mepivacaine Raw materials
Mepivacaine Preparation Products
- rel-(2R,6S)-N2,N6-Bis(2,6-dimethylphenyl)-1-methyl-2,6-piperidinedicarboxamide (1000286-00-9)
- Mepivacaine (96-88-8)
- N-Desbutyl Bupivacaine (15883-20-2)
- 1-Piperidineacetamide, N-(2,6-dimethylphenyl)- (13327-12-3)
- 1-Piperidineacetamide, N-(2,6-dimethylphenyl)-2-[[(2,6-dimethylphenyl)amino]carbonyl]- (1000285-99-3)
- rel-(2R,6R)-N2,N6-Bis(2,6-dimethylphenyl)-1-methyl-2,6-piperidinedicarboxamide (1000286-01-0)
- ETHYL N-(2,6-XYLYL)CARBAMATE (35601-96-8)
Mepivacaine Letteratura correlata
-
Myriam C. Salvadori,Mirtes E. Velletri,Márcia M. A. Camargo,Adélia C. P. Araújo Analyst 1988 113 1189
-
Menglin Wei,Jiajia Liu,Yuanyuan Xia,Feng Feng,Wenyuan Liu,Feng Zheng RSC Adv. 2015 5 66420
-
Zsolt Fül?p,Péter Szemesi,Péter Bana,János éles,István Greiner React. Chem. Eng. 2020 5 1527
-
Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
-
Bradley J. Dworak,Bruce C. Wheeler Lab Chip 2009 9 404
96-88-8 (Mepivacaine) Prodotti correlati
- 24358-84-7((S)-Mepavacaine)
- 22801-44-1(Mepivacaine)
- 2180-92-9(Bupivacaine)
- 27262-45-9((R)-Bupivacaine)
- 247061-08-1(3-Amino Ropivacaine)
- 83821-00-5(2-BUTANONE, 1-BROMO-4-METHOXY-)
- 944894-01-3(3-(4-Methylphenyl)sulfamoylthiophene-2-carboxylic Acid)
- 1221341-99-6(2-fluoro-6-methoxybenzene-1-carboximidamide hydrochloride)
- 51659-90-6(5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine)
- 1086343-58-9(Sodium Glycerophosphate Pentahydrate)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
